molecular formula C8H9N B13335198 Rel-(1S,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile

Rel-(1S,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile

Cat. No.: B13335198
M. Wt: 119.16 g/mol
InChI Key: BMAXQTDMWYDIJX-BWZBUEFSSA-N
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Description

Rel-(1S,2S,4R)-bicyclo[221]hept-5-ene-2-carbonitrile is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and industry This compound is characterized by its rigid bicyclic framework, which includes a nitrile group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1S,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile typically involves the use of cyclopentadiene as a starting material. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile under controlled conditions to form the bicyclic structure. The nitrile group can then be introduced through subsequent reactions, such as nucleophilic substitution or addition reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by efficient purification processes to obtain the desired stereoisomer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, continuous flow reactors and other advanced technologies may be employed to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Rel-(1S,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, reduction can produce amines, and substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Rel-(1S,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which Rel-(1S,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile exerts its effects depends on its specific application and the functional groups present in its derivatives. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes. The rigid bicyclic structure can also affect the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9N

Molecular Weight

119.16 g/mol

IUPAC Name

(1S,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile

InChI

InChI=1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2/t6-,7-,8-/m1/s1

InChI Key

BMAXQTDMWYDIJX-BWZBUEFSSA-N

Isomeric SMILES

C1[C@@H]2C[C@@H]([C@@H]1C=C2)C#N

Canonical SMILES

C1C2CC(C1C=C2)C#N

Origin of Product

United States

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